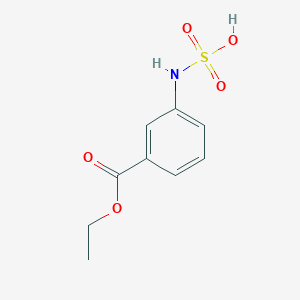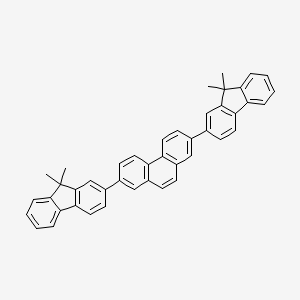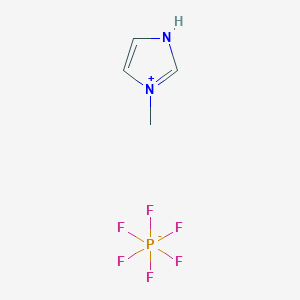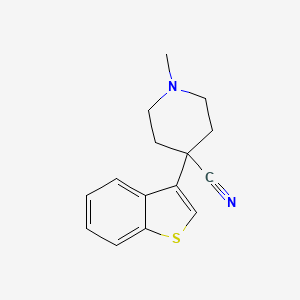![molecular formula C26H32N8 B12519636 1-(1-{1-Methyl-3-[1-methyl-5-(4-methylphenyl)pyrazol-4-yl]pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)piperidine](/img/structure/B12519636.png)
1-(1-{1-Methyl-3-[1-methyl-5-(4-methylphenyl)pyrazol-4-yl]pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PF-4981517, also known as CYP3cide, is a potent, efficient, and specific time-dependent inhibitor of cytochrome P4503A4 (CYP3A4). This compound is used to distinguish the contributions of CYP3A4 versus CYP3A5 in drug metabolism. The IC50 values for CYP3A activity are 0.03 μM, 17 μM, and 71 μM for CYP3A4, CYP3A5, and CYP3A7, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
PF-4981517 is synthesized through a series of chemical reactions involving pyrazole and pyrimidine derivativesThe reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
The industrial production of PF-4981517 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain the consistency and efficacy of the compound. The final product is typically stored at -20°C in powder form and at -80°C in solvent form to ensure stability .
Chemical Reactions Analysis
Types of Reactions
PF-4981517 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of oxidizing agents.
Reduction: It can be reduced under specific conditions to form different derivatives.
Substitution: PF-4981517 can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various derivatives of PF-4981517, which can be used for further research and development in drug metabolism studies .
Scientific Research Applications
PF-4981517 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the metabolism of drugs by distinguishing the roles of CYP3A4 and CYP3A5.
Biology: Helps in understanding the genetic polymorphism of CYP3A5 and its impact on drug metabolism.
Medicine: Used in the development of new drugs by providing insights into the metabolic pathways and potential drug interactions.
Industry: Employed in the pharmaceutical industry for the development and testing of new therapeutic agents.
Mechanism of Action
PF-4981517 exerts its effects by selectively inhibiting the activity of CYP3A4. The compound binds to the active site of CYP3A4, leading to time-dependent inactivation. This inhibition is characterized by an extreme metabolic inactivation efficiency (kinact/KI) of 3300 to 3800 ml min^-1 μmol^-1. The maximal inactivation rate (kinact) is equal to 1.6 min^-1 . This mechanism allows researchers to delineate the relative roles of CYP3A4 versus CYP3A5 in drug metabolism .
Comparison with Similar Compounds
PF-4981517 is unique in its high selectivity and efficiency as a CYP3A4 inhibitor. Similar compounds include:
Ketoconazole: A less selective inhibitor of CYP3A4.
Troleandomycin: Another CYP3A4 inhibitor but with different selectivity and efficiency profiles.
Midazolam: Used as a substrate to study CYP3A4 activity.
These compounds differ in their selectivity, efficiency, and specific applications, making PF-4981517 a valuable tool in drug metabolism research .
Properties
Molecular Formula |
C26H32N8 |
|---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
1-methyl-3-[1-methyl-5-(4-methylphenyl)pyrazol-4-yl]-4-(3-piperidin-1-ylpyrrolidin-1-yl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C26H32N8/c1-18-7-9-19(10-8-18)24-21(15-29-31(24)2)23-22-25(32(3)30-23)27-17-28-26(22)34-14-11-20(16-34)33-12-5-4-6-13-33/h7-10,15,17,20H,4-6,11-14,16H2,1-3H3 |
InChI Key |
WDWIMDKOXZZYHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=NN2C)C3=NN(C4=C3C(=NC=N4)N5CCC(C5)N6CCCCC6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylic acid](/img/structure/B12519556.png)

![3-{[1-(3-Iodophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B12519573.png)
![Methyl 3-[4-hydroxy-3-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12519577.png)

![3-Methyl-1-(4-methylphenyl)-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12519599.png)
![2-(4'-Methoxy-[1,1'-biphenyl]-2-yl)-3-methylpyridine](/img/structure/B12519601.png)


![Tris[4-[bis(2-pyridyl)amino]phenyl]borane](/img/structure/B12519608.png)
![2,6-Difluoro-4-{[2-fluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12519617.png)
![2-Chloro-3-(chloromethyl)benzo[H]quinoline](/img/structure/B12519621.png)
![1-Methyl-3-[(4-methylphenyl)methyl]-2,3-dihydro-1H-imidazol-1-ium](/img/structure/B12519628.png)
![2,2'-{Disulfanediylbis[(1,3,4-thiadiazole-5,2-diyl)sulfanediyl]}dipropanoic acid](/img/structure/B12519629.png)
